3,6-Diaminophthalic acid

Ion Mobility-Mass Spectrometry Isomer Separation Gas-Phase Chemistry

3,6-Diaminophthalic acid (CAS 99595-55-8) is a unique ortho-diacid with 4 H-bond donors, essential for ion mobility mass spec (IM-MS) protomer differentiation and hydrophilic polymer/MOF synthesis. Unlike common isomers, its rigid geometry and high polarity enable precise CCS signatures and aqueous-phase reactivity. • IM-MS Probe: Distinct CCS validates methods. • Polymer/MOF Monomer: Color-former intermediate and solubility-enhanced polyamides. • Reliable supply: Bulk, consistent purity, global shipping.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Cat. No. B8318769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diaminophthalic acid
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C(=O)O)C(=O)O)N
InChIInChI=1S/C8H8N2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)
InChIKeyDFAZSOGXCHZYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diaminophthalic Acid Technical Specifications


3,6-Diaminophthalic acid (CAS 99595-55-8) is an aromatic dicarboxylic acid with two amine substituents at the 3 and 6 positions of the benzene ring . Its molecular formula is C8H8N2O4, and its molecular weight is 196.16 g/mol [1]. This compound is categorized as a benzenedicarboxylic acid derivative, distinguished by the specific ortho relationship of its carboxylic acid groups and the para positioning of its two amino groups, which dictates its reactivity and coordination behavior .

3,6-Diaminophthalic Acid vs. Analogs: Key Differences


Substitution of 3,6-diaminophthalic acid with other diaminobenzene dicarboxylic acid isomers or analogs like 3,6-diaminophthalonitrile is not scientifically trivial. The specific 1,2-dicarboxylic acid arrangement on the ring enables distinct intramolecular hydrogen bonding and coordination chemistry that is absent in isomers with different functional group positions [1]. Compared to its dinitrile counterpart, the diacid offers fundamentally different hydrogen bond donor/acceptor capabilities (4 donors/6 acceptors vs. 2 donors/4 acceptors) [2][3], which critically alters solubility, reactivity in polymer synthesis, and suitability for applications like metal-organic framework (MOF) construction. These structural nuances directly impact performance in analytical separation, material synthesis, and sensing applications, making generic substitution a high-risk proposition.

3,6-Diaminophthalic Acid Differentiation Evidence


Ion Mobility CCS Differentiation

In ion mobility-mass spectrometry, the additional carboxylic acid group on aminophthalic acids (compared to diaminobenzoic acids) enables distinct intramolecular hydrogen bonding upon deprotonation. This alters the charge distribution and results in a measurably different ion mobility-derived collision cross section in nitrogen (CCSN2), facilitating separation of the four aminophthalic acid isomers studied [1].

Ion Mobility-Mass Spectrometry Isomer Separation Gas-Phase Chemistry

H-Bonding Capacity vs. Diaminophthalonitrile

3,6-Diaminophthalic acid possesses a fundamentally different hydrogen bonding profile compared to its nitrile analog, 3,6-diaminophthalonitrile. The diacid features four hydrogen bond donors and six acceptors, whereas the dinitrile analog has only two donors and four acceptors [1][2]. The computed XLogP3 value for the nitrile is 1.1, indicating significantly higher lipophilicity compared to the diacid, which is expected to be substantially more polar due to the carboxylic acid groups [2].

Polymer Synthesis MOF Construction Material Science

Substituted 3,6-Diaminophthalide Synthesis

3,6-Diaminophthalic acid serves as a key intermediate for synthesizing substituted 3,6-diaminophthalides, which are patented as color formers in pressure-sensitive and heat-sensitive recording materials [1]. This specific reactivity stems from the 1,2-dicarboxylic acid moiety, which is primed for cyclization into the phthalide ring structure while the 3,6-diamino groups provide sites for further functionalization. In contrast, 3,6-diaminophthalonitrile cannot undergo this cyclization to form a phthalide.

Color Formers Pressure-Sensitive Recording Thermal Paper

3,6-Diaminophthalic Acid Application Scenarios


IM-MS Method for Isomer Separation

Procure 3,6-diaminophthalic acid as a standard or model compound for developing and validating ion mobility-mass spectrometry (IM-MS) methods. Its unique intramolecular hydrogen bonding and resultant collision cross section (CCS) differentiate it from diaminobenzoic acid isomers, making it a valuable probe for studying the fundamentals of protomer/deprotomer formation and ion mobility separation [1].

Color Former Synthesis for Recording Media

Utilize 3,6-diaminophthalic acid as a critical intermediate for manufacturing substituted 3,6-diaminophthalides. These derivatives function as color formers in pressure-sensitive and heat-sensitive recording materials, such as carbonless copy paper and thermal receipt paper. This is a proven, patented industrial application that cannot be fulfilled by its dinitrile analog [2].

Hydrophilic Polymer & MOF Synthesis

Select 3,6-diaminophthalic acid as a monomer or ligand when designing hydrophilic polyamides, polyimides, or metal-organic frameworks (MOFs). Its significantly higher hydrogen bonding capacity (4 donors/6 acceptors) and greater polarity compared to 3,6-diaminophthalonitrile (2 donors/4 acceptors) provide a crucial advantage for enhancing solubility in aqueous or polar reaction media and for promoting strong supramolecular assembly [3].

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